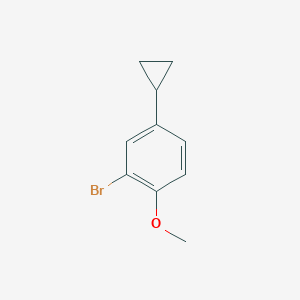

6-Methoxy-3-cyclopropylbromobenzene

Description

Significance of Bromobenzene (B47551) Derivatives as Synthetic Intermediates

Bromobenzene derivatives are particularly valuable as synthetic intermediates. The carbon-bromine bond is reactive enough to undergo oxidative addition to transition metal catalysts, such as palladium and nickel, which is a key step in many cross-coupling reactions. umich.eduresearchgate.netresearchgate.netnih.gov These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. umich.eduresearchgate.netresearchgate.net The reactivity of bromobenzenes is often considered a favorable balance between the high reactivity of iodoaromatics and the lower reactivity (and stronger bond) of chloroaromatics, making them ideal for many synthetic applications. researchgate.netgoogle.com

| Property | Aryl Iodide | Aryl Bromide | Aryl Chloride |

| Reactivity in Cross-Coupling | High | Moderate | Low |

| Bond Strength (C-X) | Weaker | Intermediate | Stronger |

| Cost/Availability | Lower | Moderate | High |

Strategic Importance of Methoxy (B1213986) and Cyclopropyl (B3062369) Moieties in Organic Chemistry

The methoxy (-OCH3) and cyclopropyl groups are strategically important in the design of organic molecules, particularly in medicinal chemistry.

The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution and modifying the properties of the molecule as a whole. researchgate.netresearchgate.net In medicinal chemistry, the methoxy group can enhance a drug's binding to its target, improve its metabolic stability, and favorably alter its absorption, distribution, metabolism, and excretion (ADME) properties. However, it can also be a site of metabolism through O-demethylation by cytochrome P450 enzymes. researchgate.net

The cyclopropyl group is a small, strained ring that imparts unique conformational and electronic properties to a molecule. It is often used as a bioisostere for other groups, such as isopropyl or phenyl, to improve metabolic stability and binding affinity. The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can be advantageous for receptor binding. Its high C-H bond dissociation energy also makes it less susceptible to oxidative metabolism.

| Moiety | Key Properties | Impact in Organic Chemistry |

| Methoxy (-OCH3) | Electron-donating, can form hydrogen bonds | Modulates electronic properties, improves pharmacokinetic profiles |

| Cyclopropyl | Conformationally rigid, metabolically stable | Enhances potency, reduces off-target effects, improves metabolic stability |

Contextualizing 6-Methoxy-3-cyclopropylbromobenzene within Halogenated Aromatic Chemistry

This compound is a specific example of a polysubstituted aryl halide that incorporates the key features discussed above. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at that position. The methoxy group, being ortho to the bromine, can electronically influence the reactivity of the C-Br bond and may also play a role in directing metallation reactions. The cyclopropyl group, para to the bromine, also exerts an electronic effect on the aromatic ring and provides a site for potential further functionalization, in addition to its desirable properties in bioactive molecules.

The specific substitution pattern of this compound makes it a potentially valuable building block in multi-step syntheses. The interplay of the three different substituents offers a range of possibilities for selective chemical transformations, making it a tailored intermediate for the synthesis of complex target molecules in fields such as pharmaceutical and materials science. While detailed research findings on this specific compound are not widely available, its structure suggests a significant potential as a versatile synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

2-bromo-4-cyclopropyl-1-methoxybenzene |

InChI |

InChI=1S/C10H11BrO/c1-12-10-5-4-8(6-9(10)11)7-2-3-7/h4-7H,2-3H2,1H3 |

InChI Key |

QOBPGHCFMGLFOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC2)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 6 Methoxy 3 Cyclopropylbromobenzene

Influence of the Methoxy (B1213986) Group on Aromatic Reactivity

Electronic Effects and Regioselectivity in Electrophilic and Nucleophilic Reactions

The methoxy group exerts a dual electronic influence on the benzene (B151609) ring: a powerful, electron-donating resonance effect (+R or +M) and a moderate, electron-withdrawing inductive effect (-I). quora.comstackexchange.com The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing the electron density at the ortho and para positions relative to the methoxy group. youtube.comyoutube.com This resonance effect is substantially stronger than the inductive effect, which arises from the high electronegativity of the oxygen atom pulling electron density away through the sigma bond. stackexchange.com Consequently, the methoxy group is classified as a strong activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.org

In the context of 6-Methoxy-3-cyclopropylbromobenzene, the positions on the aromatic ring are influenced by all three substituents. The directing effects of each group are summarized below:

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Methoxy (-OCH3) | 1 | +R >> -I | ortho, para (activating) |

| Bromo (-Br) | 3 | -I > +R | ortho, para (deactivating) |

| Cyclopropyl (B3062369) | 6 | +I | ortho, para (activating) |

The combined influence of these groups on the available positions for electrophilic attack (positions 2, 4, and 5) can be predicted:

Position 2: ortho to the strongly activating methoxy group and ortho to the weakly activating cyclopropyl group. This position is highly activated.

Position 4: para to the strongly activating methoxy group and meta to both the bromo and cyclopropyl groups. This position is also strongly activated.

Position 5: ortho to the deactivating bromo group and meta to the methoxy group. This position is the least activated.

Therefore, electrophilic substitution is most likely to occur at positions 2 and 4, with the precise ratio of products being influenced by the steric bulk of the incoming electrophile and the specific reaction conditions. The methoxy group's powerful activating and directing effect is a primary determinant of this regioselectivity. youtube.com

In nucleophilic aromatic substitution (SNAr) , the methoxy group is generally considered a poor leaving group. thieme-connect.com However, its displacement can be achieved under specific conditions, particularly if the aromatic ring is sufficiently activated by strongly electron-withdrawing groups, which is not the case here. elsevierpure.comacs.org For a nucleophilic attack to occur on this compound, it would more likely involve the displacement of the bromine atom, which is a better leaving group. The presence of the electron-donating methoxy and cyclopropyl groups would, in fact, disfavor a traditional SNAr reaction by increasing the electron density of the ring and destabilizing the negatively charged Meisenheimer intermediate.

Stereoelectronic Considerations

Stereoelectronic effects relate to how the spatial orientation of orbitals influences molecular properties and reactivity. wikipedia.org For the methoxy group in this compound, its conformation relative to the aromatic ring is a key consideration.

For maximum resonance donation, the p-type lone pair orbital on the oxygen atom must be aligned with the π-system of the benzene ring. This requires the Caryl-O-Cmethyl bond to be coplanar with the ring. However, the presence of an adjacent (ortho) cyclopropyl group can introduce steric hindrance, potentially forcing the methoxy group to rotate out of the plane of the ring. acs.org

Such a rotation would have significant consequences:

It would disrupt the overlap between the oxygen lone pair and the aromatic π-system.

This disruption would decrease the electron-donating resonance effect (+R) of the methoxy group.

As the +R effect diminishes, the electron-withdrawing inductive effect (-I) would become more influential, leading to a net deactivation of the aromatic ring compared to an unhindered methoxybenzene.

This interplay between steric hindrance and electronic effects is a critical stereoelectronic consideration. The degree to which the methoxy group is pushed out of planarity will directly impact the nucleophilicity of the aromatic ring and the regioselectivity of its reactions.

Derivatization and Chemical Transformations of 6 Methoxy 3 Cyclopropylbromobenzene

Functional Group Interconversions at the Bromine Position

The bromine atom on the aromatic ring is a prime site for a variety of powerful cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of biaryls, arylamines, and alkynylarenes, which are common motifs in pharmaceuticals and materials science.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. nih.gov In a typical Suzuki-Miyaura coupling, 6-Methoxy-3-cyclopropylbromobenzene can be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is highly efficient for creating biaryl structures. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Buchwald-Hartwig Amination: For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool. dp.techrsc.org This palladium-catalyzed reaction couples this compound with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. dp.techrsc.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines, including ammonia (B1221849) equivalents. nih.gov

Sonogashira Coupling: The Sonogashira coupling provides a direct route to alkynylarenes by reacting this compound with a terminal alkyne. thieme-connect.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. thieme-connect.comechemcom.com Recent advancements have even demonstrated light-induced Sonogashira couplings under mild conditions using supported palladium nanoparticles. thieme-connect.com

Grignard Reagent Formation:

The bromine atom can also be utilized to form an organometallic intermediate, such as a Grignard reagent. By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding Grignard reagent, (2-methoxy-5-cyclopropylphenyl)magnesium bromide, can be prepared. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com This highly reactive nucleophile can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or in other coupling reactions. researchgate.netnih.gov The formation of the Grignard reagent is often initiated by activating the magnesium surface. organic-chemistry.org

| Reaction Type | Reactant | Catalyst/Reagent | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Compound | Palladium Catalyst, Base | Biaryl Compound |

| Buchwald-Hartwig Amination | Amine | Palladium Catalyst, Ligand, Base | Arylamine |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Alkynylarene |

| Grignard Reagent Formation | Magnesium Metal | Anhydrous Ether | Organomagnesium Halide |

Modification and Elaboration of the Cyclopropyl (B3062369) Group

The cyclopropyl group, while generally stable, possesses inherent ring strain that can be exploited in certain chemical transformations. rsc.org Its electronic properties can also influence the reactivity of the aromatic ring. stackexchange.com

Ring-Opening Reactions:

Under specific conditions, the cyclopropane (B1198618) ring can undergo cleavage. Electrophilic ring-opening of cyclopropanes can occur, particularly when influenced by neighboring functional groups. nih.gov For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been demonstrated to yield various heterocyclic structures. nih.gov In the context of this compound, such reactions could potentially lead to the formation of more complex fused ring systems, although specific examples for this substrate are not prevalent in the literature.

Cycloaddition Reactions:

The cyclopropyl group can participate in formal cycloaddition reactions. For example, photochemical [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems have been reported to produce N-arylaminocycloalkyl compounds. beilstein-journals.org While this specific reaction involves a cyclopropylamine, it highlights the potential for the cyclopropyl moiety in this compound to be a precursor for such transformations after appropriate functionalization.

Manipulation of the Methoxy (B1213986) Substituent

The methoxy group is a common protecting group for phenols and can be cleaved to reveal the corresponding hydroxyl group, which can then be used for further functionalization.

Ether Cleavage:

The demethylation of the methoxy group in this compound to the corresponding phenol (B47542) can be achieved using strong acids or Lewis acids. youtube.commasterorganicchemistry.com

Using Strong Acids: Treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2-type mechanism. masterorganicchemistry.comlibretexts.org

Using Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. core.ac.uknih.govcommonorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane. The mechanism is thought to involve the formation of an adduct between the Lewis acidic boron and the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. core.ac.uknih.gov Recent studies suggest a more complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov In some cases, the use of BBr₃ with methoxy-substituted N-phenethylimides has been shown to lead to unusual intramolecular cyclization reactions instead of simple demethylation. nih.gov

| Reaction | Reagent | Product | Mechanism Type |

| Demethylation | Hydrobromic Acid (HBr) / Hydroiodic Acid (HI) | 6-Bromo-3-cyclopropylphenol | SN2 |

| Demethylation | Boron Tribromide (BBr₃) | 6-Bromo-3-cyclopropylphenol | Lewis Acid-Mediated |

Synthesis of Novel Structural Scaffolds via Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, often with high atom economy. wikipedia.orgslideshare.net While specific examples utilizing this compound in MCRs are not widely reported, its structure suggests potential applications in several well-known MCRs, likely after conversion of the bromine atom to a more suitable functional group or by direct participation of the aryl halide.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. organic-chemistry.orgwikipedia.orgresearchgate.net To involve this compound, it could be envisioned that the corresponding carboxylic acid derivative (obtained, for example, via the Grignard reagent followed by carboxylation) or an aldehyde derivative could be used as one of the components. mdpi.comnih.gov

Ugi Reaction: The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. nih.govwikipedia.orgorganic-chemistry.org Similar to the Passerini reaction, derivatives of this compound, such as the corresponding amine (from Buchwald-Hartwig amination) or aldehyde, could serve as starting materials. There are instances of Ugi reactions followed by intramolecular cyclizations, which could be a strategy to build complex heterocyclic scaffolds from this starting material. thieme-connect.com

Biginelli Reaction: The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.govjsynthchem.com An aldehyde derived from this compound could be a suitable substrate for this reaction, leading to the synthesis of novel dihydropyrimidine (B8664642) derivatives. beilstein-journals.orgderpharmachemica.com The synthesis of quinazolines, which are structurally related, can also be achieved through various synthetic routes, some of which involve multicomponent strategies. organic-chemistry.orgnih.govnih.govorganic-chemistry.org

Computational Chemistry and Spectroscopic Characterization in Research of 6 Methoxy 3 Cyclopropylbromobenzene

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental properties of 6-Methoxy-3-cyclopropylbromobenzene at the molecular level. These computational methods allow for the exploration of its conformational landscape and the detailed analysis of its electronic characteristics, which are crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving substituted benzenes. scispace.comresearchgate.net For a molecule like this compound, DFT calculations can be employed to model the transition states and intermediates of various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of these species, chemists can determine the most probable reaction pathways. researchgate.net For instance, in a hypothetical reaction, DFT could help in understanding the regioselectivity by comparing the activation energies for substitution at different positions on the benzene (B151609) ring. The presence of the electron-donating methoxy (B1213986) group and the sterically demanding cyclopropyl (B3062369) group, along with the bromo-substituent, creates a complex electronic and steric environment that DFT can effectively model. libretexts.org

A critical aspect of these calculations is the choice of the functional and basis set, which must be appropriate for the system under study. For molecules containing bromine, basis sets that include polarization and diffuse functions are essential for accurate results. scispace.com The combination of computational insights with experimental findings can lead to a comprehensive understanding of reaction mechanisms. researchgate.net

Table 1: Hypothetical DFT-Calculated Relative Energies for a Nucleophilic Substitution Reaction Intermediate of this compound

| Intermediate Isomer | Relative Energy (kcal/mol) | Description |

| ortho-attack | +5.2 | Nucleophilic attack at the carbon adjacent to the bromine and methoxy group. |

| meta-attack | +12.8 | Nucleophilic attack at the carbon adjacent to the bromine and cyclopropyl group. |

| para-attack | +8.1 | Nucleophilic attack at the carbon opposite to the bromine. |

Note: This table is illustrative and presents hypothetical data to demonstrate the application of DFT in predicting reaction pathways. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies and spatial distributions of these orbitals in this compound are key determinants of its electrophilic and nucleophilic character. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. pku.edu.cn

For this compound, the electron-donating methoxy group would be expected to raise the energy of the HOMO, making the ring more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would lower the energy of the LUMO, making it more favorable for nucleophilic attack at the carbon atom to which it is attached. FMO analysis can thus be used to rationalize the regioselectivity of various reactions. For instance, in a reaction with an electrophile, the locations on the benzene ring with the largest HOMO coefficients would be the most likely sites of attack. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -8.5 | Indicates susceptibility to electrophilic attack. |

| LUMO | -0.2 | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.3 | Relates to the kinetic stability of the molecule. |

Note: This table contains hypothetical values based on general principles of FMO theory for similar aromatic compounds. pku.edu.cn

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for the unambiguous determination of the structure of this compound and for monitoring the progress of its reactions in real-time.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. For this compound, ¹H NMR would provide detailed information about the chemical environment of the protons on the benzene ring, the methoxy group, and the cyclopropyl group. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern. ¹³C NMR would complement this by identifying all the unique carbon atoms in the molecule. Advanced NMR techniques like COSY and HSQC could be used to establish the connectivity between protons and carbons. While specific spectral data for this compound is not widely published, chemical suppliers often confirm the structure using NMR. bldpharm.combldpharm.com

Advanced Mass Spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of a bromine atom or a methoxy group would be expected fragmentation pathways. spectrabase.commassbank.eu

X-ray crystallography of derivatives of this compound, or co-crystals, could provide the ultimate proof of its three-dimensional structure. While obtaining suitable crystals of the parent compound might be challenging, derivatization can facilitate crystallization. The resulting crystal structure would reveal precise bond lengths, bond angles, and the conformation of the cyclopropyl and methoxy groups relative to the benzene ring.

Molecular Dynamics Simulations for Reactivity Studies

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution or in the presence of other reactants. By simulating the movement of atoms over time, MD can provide insights into the conformational flexibility of the molecule, solvent effects, and the initial stages of a chemical reaction. nih.gov For example, MD simulations could be used to explore the rotational barriers of the methoxy and cyclopropyl groups and how these motions might influence the accessibility of different reactive sites on the aromatic ring. In the context of a reaction, MD can help to understand how the reactant molecules approach each other and orient themselves prior to the chemical transformation, providing a dynamic perspective that complements the static picture from quantum chemical calculations. mdpi.com

Applications of 6 Methoxy 3 Cyclopropylbromobenzene in Advanced Organic Synthesis

Potential Role as a Versatile Building Block for Complex Molecules

The structure of 6-Methoxy-3-cyclopropylbromobenzene makes it an ideal candidate as a scaffold for the synthesis of intricate molecular architectures. The bromine atom allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond, linking the bromobenzene (B47551) moiety to other aromatic or aliphatic groups. This strategy is a cornerstone in the construction of biaryl compounds, which are prevalent in many biologically active molecules and functional materials.

Similarly, a Buchwald-Hartwig amination would enable the formation of a carbon-nitrogen bond, a critical step in the synthesis of anilines and their derivatives. These motifs are central to a vast array of pharmaceuticals. The cyclopropyl (B3062369) and methoxy (B1213986) groups can be carried through these synthetic steps, ultimately becoming integral parts of the final complex molecule, potentially influencing its biological activity or material properties.

Hypothetical Synthesis of Precursors for Pharmaceutical Intermediates

The combination of a cyclopropyl group and a methoxy-substituted phenyl ring is found in a number of compounds investigated in drug discovery. The cyclopropyl moiety is often introduced to enhance metabolic stability and to provide a specific three-dimensional conformation that can improve binding to biological targets. The methoxy group can also play a role in receptor binding and can influence the pharmacokinetic properties of a drug.

Therefore, this compound could serve as a key starting material for the synthesis of pharmaceutical intermediates. By leveraging the reactivity of the bromine atom, medicinal chemists could attach various pharmacophores or other functional groups necessary for biological activity. For example, coupling with a nitrogen-containing heterocycle could lead to the formation of a core structure found in many modern drugs. However, without specific examples in the literature, this remains a theoretical application.

Prospective Contribution to Materials Science: Precursors for Polymer and Advanced Material Synthesis

In the realm of materials science, aryl halides are frequently used as monomers or precursors for the synthesis of conjugated polymers and other advanced materials with interesting electronic and photophysical properties. The structure of this compound suggests it could be a valuable precursor for creating novel organic electronic materials.

Through polymerization reactions, such as those based on Suzuki or Stille couplings, this compound could be incorporated into polymer chains. The resulting materials might exhibit unique properties conferred by the cyclopropyl and methoxy substituents, potentially influencing the polymer's solubility, morphology, and electronic energy levels. These are critical parameters for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Again, the lack of published data means this application is speculative at present.

Postulated Development of New Synthetic Methodologies and Reagents

Aryl halides are not only building blocks for target molecules but also substrates for the development of new synthetic methods. The unique electronic and steric properties of this compound could make it an interesting test substrate for new catalytic systems or reaction conditions.

For example, researchers developing new catalysts for C-H activation or other novel cross-coupling reactions might use this compound to explore the scope and limitations of their methodology. The presence of multiple functional groups could provide insights into the selectivity and functional group tolerance of a new reaction. Furthermore, derivatives of this compound could potentially be developed into new reagents or ligands for catalysis, although no such instances have been reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.